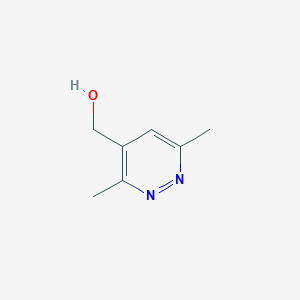

(3,6-Dimethylpyridazin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,6-dimethylpyridazin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-7(4-10)6(2)9-8-5/h3,10H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJDFZMZULMEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pyridazine Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring & Evolving Relevance of the Pyridazine Core

In the landscape of heterocyclic chemistry, the pyridazine ring stands out as a "wonder nucleus" for its remarkable versatility and profound impact on medicinal chemistry.[1][2] This six-membered aromatic ring, characterized by two adjacent nitrogen atoms, possesses a unique electronic profile that imparts favorable physicochemical properties, making it an attractive scaffold for the design of novel therapeutics.[3] Its inherent polarity and capacity for hydrogen bonding contribute to improved pharmacokinetic profiles, often reducing lipophilicity and mitigating off-target effects, such as inhibition of cytochrome P450 enzymes.[3] This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep, technically-grounded exploration of pyridazine derivatives. We will dissect the strategic rationale behind their synthesis, elucidate their mechanisms of action against critical disease targets, and provide actionable, field-proven experimental protocols. Our narrative is built on the pillars of scientific integrity, causality-driven explanations, and a robust foundation of authoritative references, empowering you to harness the full potential of this privileged scaffold in your research endeavors.

Part 1: Strategic Synthesis of the Pyridazine Core - A Chemist's Perspective

The synthetic accessibility of the pyridazine nucleus is a cornerstone of its prevalence in drug discovery. A multitude of synthetic routes have been developed, each with its own set of advantages and strategic applications.[4] The choice of a particular synthetic pathway is not arbitrary; it is dictated by the desired substitution pattern, the required functional group tolerance, and the overall efficiency of the reaction sequence. Here, we delve into two powerful and widely employed strategies: the inverse-electron-demand aza-Diels-Alder reaction and the construction of 3,6-disubstituted pyridazines.

The Elegance of [4+2] Cycloaddition: Inverse-Electron-Demand Aza-Diels-Alder Reaction

The inverse-electron-demand aza-Diels-Alder (IEDDA) reaction is a highly efficient and regioselective method for the synthesis of pyridazines.[5][6] This reaction typically involves the cycloaddition of an electron-deficient 1,2,4,5-tetrazine with an electron-rich dienophile, such as an alkyne or an enol ether, followed by the extrusion of dinitrogen to form the aromatic pyridazine ring.[7][8] The beauty of this approach lies in its ability to construct the pyridazine core in a single, often high-yielding step, with excellent control over the placement of substituents.[9]

A particularly elegant variation of this reaction employs 1,2,3-triazines as the diene component and 1-propynylamines as the dienophile, providing direct access to a wide array of 6-aryl-pyridazin-3-amines under neutral, metal-free conditions.[5][6] This method is lauded for its broad substrate scope and functional group compatibility, making it a valuable tool in the synthesis of diverse compound libraries for high-throughput screening.[10]

Experimental Protocol: Synthesis of 6-Aryl-Pyridazin-3-Amines via IEDDA Reaction [5][6][10]

Rationale: This protocol provides a practical and efficient method for the synthesis of a key pyridazine scaffold. The use of neutral conditions and the absence of a metal catalyst make it an environmentally friendly and cost-effective option. The high regioselectivity is a key advantage, simplifying purification and ensuring the desired isomer is obtained.

Materials:

-

Substituted 1,2,3-triazine (1.0 equiv)

-

Substituted 1-propynylamine (1.2 equiv)

-

Anhydrous 1,4-dioxane

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of the 1,2,3-triazine in anhydrous 1,4-dioxane, add the 1-propynylamine under an inert atmosphere.

-

Heat the reaction mixture to reflux (approximately 101 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-aryl-pyridazin-3-amine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Self-Validation: The success of the reaction can be monitored by the disappearance of the starting materials on TLC. The final product's identity is unequivocally confirmed through comprehensive spectroscopic analysis. The expected regiochemistry can be confirmed by 2D NMR techniques (e.g., NOESY) if necessary.

Visualization: Generalized IEDDA Reaction for Pyridazine Synthesis

Caption: Inverse-electron-demand aza-Diels-Alder reaction pathway.

Crafting Bioactive Scaffolds: Synthesis of 3,6-Disubstituted Pyridazines

The 3,6-disubstitution pattern on the pyridazine ring is a recurring motif in a vast number of biologically active molecules.[11] This substitution pattern allows for the introduction of diverse pharmacophoric groups at two key positions, enabling fine-tuning of the molecule's interaction with its biological target. A common and effective strategy for the synthesis of these derivatives begins with the condensation of a β-ketoacid or its equivalent with hydrazine to form a pyridazinone intermediate.[12][13] This pyridazinone can then be readily converted to a 3-chloropyridazine, a versatile intermediate that is amenable to a wide range of nucleophilic substitution and cross-coupling reactions.[12]

Experimental Protocol: Synthesis of a 3,6-Disubstituted Pyridazine [12][13]

Rationale: This multi-step protocol provides a reliable route to a versatile 3-chloro-6-substituted pyridazine intermediate, which serves as a gateway to a multitude of 3,6-disubstituted pyridazine derivatives. The chlorination step is crucial as it activates the 3-position for subsequent functionalization.

Materials:

-

6-Substituted phenyl-3(2H)-pyridazinone (1.0 equiv)

-

Phosphorus oxychloride (POCl₃) (excess)

-

Hydrazine hydrate

-

Appropriate nucleophile or boronic acid for subsequent reaction

-

Solvents (e.g., toluene, DMF)

-

Base (e.g., triethylamine, sodium carbonate)

-

Palladium catalyst (for cross-coupling reactions, e.g., Pd(PPh₃)₄)

Procedure:

Step 1: Chlorination of the Pyridazinone

-

Carefully add phosphorus oxychloride to the 6-substituted phenyl-3(2H)-pyridazinone in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to 100 °C for 2 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-6-substituted phenyl pyridazine.

-

Purify by column chromatography if necessary.

Step 2: Nucleophilic Substitution or Cross-Coupling

-

For Nucleophilic Substitution (e.g., with an amine):

-

Dissolve the 3-chloro-6-substituted phenyl pyridazine and the desired amine in a suitable solvent (e.g., ethanol).

-

Add a base (e.g., triethylamine) and heat the reaction to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, remove the solvent, and purify the product.

-

-

For Suzuki Cross-Coupling (with a boronic acid):

-

To a solution of the 3-chloro-6-substituted phenyl pyridazine and the boronic acid in a solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst and a base (e.g., sodium carbonate).

-

Heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography.

-

Self-Validation: Each step should be monitored by TLC to ensure complete conversion of the starting material. The structure of the intermediate and the final product must be confirmed by spectroscopic methods (NMR, MS). For cross-coupling reactions, the absence of starting materials and the presence of the desired product are key indicators of a successful reaction.

Part 2: Pyridazine Derivatives in Action - Targeting Key Signaling Pathways in Disease

The therapeutic potential of pyridazine derivatives is vast, with compounds demonstrating efficacy in a wide range of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1][14][15] This efficacy is often rooted in their ability to selectively interact with and modulate the activity of key enzymes and receptors involved in disease pathogenesis. In this section, we will explore the role of pyridazine derivatives as potent inhibitors of critical kinases in cancer: Bruton's Tyrosine Kinase (BTK), c-Jun N-terminal Kinase (JNK1), and Cyclin-Dependent Kinase 2 (CDK2).

Targeting B-Cell Malignancies: Imidazo[1,2-b]pyridazine Derivatives as BTK Inhibitors

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[16][17] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target.[18] Imidazo[1,2-b]pyridazine derivatives have emerged as a promising class of irreversible BTK inhibitors, demonstrating high potency and selectivity.[16][18] These compounds typically feature a reactive acrylamide "warhead" that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[10][19]

Visualization: Simplified BTK Signaling Pathway

Caption: Inhibition of the BTK signaling pathway by an imidazo[1,2-b]pyridazine derivative.

Intercepting Stress and Proliferation Signals: Pyridazines as JNK1 Inhibitors

c-Jun N-terminal Kinase 1 (JNK1) is a member of the mitogen-activated protein kinase (MAPK) family and is a key mediator of cellular responses to stress signals, such as inflammatory cytokines and UV irradiation.[1][20] In many cancers, the JNK1 signaling pathway is hyperactivated, promoting cell proliferation and survival.[2][5] Novel 3,6-disubstituted pyridazine derivatives have been identified as potent inhibitors of JNK1, demonstrating significant anticancer activity both in vitro and in vivo.[12][21][22] These compounds have been shown to downregulate the expression of JNK1 and inhibit its phosphorylation, leading to a reduction in the activity of its downstream targets, c-Jun and c-Fos, and the restoration of p53 tumor suppressor activity.[12][21]

Visualization: JNK1 Signaling Pathway in Cancer

Caption: Inhibition of the JNK1 signaling pathway by a 3,6-disubstituted pyridazine.

Halting the Cell Cycle: Pyridazine Derivatives as CDK2 Inhibitors

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[23][24] In many cancers, CDK2 is overexpressed or its activity is dysregulated, leading to uncontrolled cell proliferation.[25][26] Pyridazine derivatives have been developed as potent and selective inhibitors of CDK2, demonstrating significant anti-proliferative activity against a range of cancer cell lines.[11][27] These inhibitors typically act by competing with ATP for binding to the active site of CDK2, thereby preventing the phosphorylation of its substrates and causing cell cycle arrest.[28][29]

Visualization: CDK2 in Cell Cycle Regulation

Caption: Inhibition of the CDK2-mediated cell cycle progression by a pyridazine derivative.

Part 3: From Benchtop to Preclinical - Validating the Anticancer Potential of Pyridazine Derivatives

The successful development of a novel anticancer agent requires rigorous preclinical evaluation to assess its efficacy and safety. This process typically involves a tiered approach, starting with in vitro screening to identify promising candidates, followed by in vivo studies in animal models to confirm their therapeutic potential.

In Vitro Anticancer Activity: The NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's (NCI) 60-cell line screen is a powerful tool for the initial evaluation of the anticancer activity of novel compounds.[30][31] This screen assesses the cytotoxicity of a compound against a panel of 60 human tumor cell lines representing nine different cancer types. The data generated can provide valuable insights into the compound's potency, selectivity, and potential mechanism of action.

Experimental Protocol: NCI-60 Five-Dose Screen [30]

Rationale: This protocol provides a standardized and high-throughput method for assessing the in vitro anticancer activity of a compound across a diverse panel of human cancer cell lines. The use of a five-dose concentration range allows for the determination of key pharmacological parameters such as GI₅₀, TGI, and LC₅₀.

Materials:

-

NCI-60 cell lines

-

RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

-

96-well microtiter plates

-

Test compound solubilized in DMSO

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

-

Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.

-

Drug Addition: Add the test compound at five different concentrations (typically in 10-fold or ½ log dilutions) to the plates. Include a no-drug control.

-

Incubation: Incubate the plates for an additional 48 hours.

-

Cell Fixation: Terminate the assay by adding cold TCA to each well and incubate for 60 minutes at 4°C.

-

Staining: Wash the plates with water and stain with SRB solution for 10 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Data Acquisition: Read the absorbance at 515 nm using a microplate reader.

Data Analysis: The absorbance data is used to calculate the percentage of cell growth. Three key parameters are determined:

-

GI₅₀: The concentration that causes 50% growth inhibition.

-

TGI: The concentration that causes total growth inhibition (cytostatic effect).

-

LC₅₀: The concentration that causes a 50% reduction in the measured protein at the end of the drug treatment as compared to that at the beginning (cytotoxic effect).

In Vivo Efficacy: The Human Tumor Xenograft Model

Promising candidates from in vitro studies are advanced to in vivo models to assess their anticancer efficacy in a more physiologically relevant setting.[4][32] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a widely used and valuable preclinical model.[7][14][33]

Experimental Protocol: Subcutaneous Xenograft Model [32][33]

Rationale: This protocol provides a standard method for evaluating the in vivo anticancer efficacy of a test compound. The subcutaneous model allows for easy monitoring of tumor growth and response to treatment.

Materials:

-

Human cancer cell line of interest

-

Immunodeficient mice (e.g., BALB/c nude or SCID mice)

-

Sterile PBS and/or Matrigel

-

Syringes and needles

-

Anesthetic (e.g., isoflurane)

-

Calipers for tumor measurement

-

Test compound formulation

Procedure:

-

Cell Preparation: Culture and harvest the cancer cells. Resuspend the cells in sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 5 x 10⁶ cells/100 µL).

-

Tumor Implantation: Anesthetize the mice and inject the cell suspension subcutaneously into the flank.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the test compound to the treatment group according to the predetermined dose and schedule (e.g., intraperitoneal, oral gavage). The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

-

Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Analysis: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other important parameters include body weight changes (as a measure of toxicity) and survival analysis.

| Parameter | Description | Typical Value/Observation |

| GI₅₀ (in vitro) | Concentration for 50% growth inhibition | Varies (nM to µM range) |

| TGI (in vivo) | Tumor Growth Inhibition | >50% is often considered significant |

| Body Weight Change | Indicator of systemic toxicity | <15-20% loss is generally acceptable |

Conclusion: The Future is Bright for Pyridazine Derivatives

The pyridazine scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a rich history of producing successful therapeutic agents and a vibrant ongoing research landscape. Its unique physicochemical properties, coupled with its synthetic tractability, ensure that it will remain a cornerstone of drug discovery efforts for years to come. The continued exploration of novel synthetic methodologies, the elucidation of new biological targets, and the application of advanced drug design strategies will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic nucleus. As researchers and drug developers, a deep understanding of the principles and practices outlined in this guide will be instrumental in navigating the exciting future of pyridazine-based drug discovery.

References

-

Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926–8932. [Link]

- Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

-

Verma, A., Kumar, A., & Singh, R. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3445-3452. [Link]

-

Ritchie, T. J., & Macdonald, S. J. F. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(7), 1251–1271. [Link]

-

Tourki, Z., et al. (2014). Synthesis of novel pyridazine derivatives as potential antimicrobial agents. European Journal of Chemistry, 5(3), 519-524. [Link]

-

Pagano, M. (2002). Cyclin-dependent kinase 2. Wikipedia. [Link]

-

Tourki, Z., et al. (2020). The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. International Journal of Molecular Sciences, 21(7), 2493. [Link]

-

Creative Diagnostics. (n.d.). CDK Signaling Pathway. Creative Diagnostics. [Link]

-

Bentham Science Publishers. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science Publishers. [Link]

-

Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-1996. [Link]

-

ChEMBL. (n.d.). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. EMBL-EBI. [Link]

-

Shaalan, M. M., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 9(35), 37310–37329. [Link]

-

Shaalan, M. M., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PMC. [Link]

-

Zhang, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Zhang, Y., et al. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

-

Hu, M. G., et al. (2008). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. PNAS, 105(14), 5455-5460. [Link]

-

ResearchGate. (n.d.). Signaling pathways involving Bruton's tyrosine kinase (BTK). ResearchGate. [Link]

-

El-Gazzar, A. R., et al. (2024). An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(16), 1685-1703. [Link]

-

Palanimuthu, D., et al. (2024). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. ACS Omega, 9(4), 4885-4900. [Link]

-

Wang, X., et al. (2022). Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids. Chemistry of Heterocyclic Compounds, 58(11), 1069-1074. [Link]

-

Alghamdi, S., & Asif, M. (2021). Role of pyridazine analogs as acetylcholinesterase inhibitor: An approach for management of alzheimer's disease. Eurasian Chemical Communications, 3(5), 435-449. [Link]

-

Yu, X. Q., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. [Link]

-

ResearchGate. (n.d.). The structural diagram of Bruton tyrosine kinase (BTK). ResearchGate. [Link]

-

Wotsch, S., et al. (2018). The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers. Beilstein Journal of Organic Chemistry, 14, 1488-1495. [Link]

-

Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. JoVE (Journal of Visualized Experiments), (119), e55189. [Link]

-

National Cancer Institute. (n.d.). NCI-60 Screening Methodology. National Cancer Institute. [Link]

-

Ringheim, G. E., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Immunology, 12, 676512. [Link]

-

Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. PubMed. [Link]

-

Shaalan, M. M., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed. [Link]

-

ResearchGate. (n.d.). Bruton's tyrosine kinase (BTK) structure diagram. ResearchGate. [Link]

-

Li, G., et al. (2018). Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7186-7191. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]

-

Chang, L., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]

-

Shaalan, M. M., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. Semantic Scholar. [Link]

-

Abdel-Aziz, A. A. M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PMC. [Link]

-

El-Sayed, M. A. A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1614-1628. [Link]

-

Shaalan, M. M., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

-

ResearchGate. (2025). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. ResearchGate. [Link]

-

Melese, E., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3931. [Link]

-

El-Adl, K., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC. [Link]

-

Semantic Scholar. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure. Semantic Scholar. [Link]

-

Abdel-Aziz, A. A. M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]

-

Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Semantic Scholar. [Link]

-

ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

-

Legraverend, M., et al. (2006). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 49(26), 7531-7547. [Link]

Sources

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 5. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nasu-periodicals.org.ua [nasu-periodicals.org.ua]

- 7. xenograft.org [xenograft.org]

- 8. d-nb.info [d-nb.info]

- 9. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway:" by Mai M. Shaalan, Essam Eldin A. Osman et al. [buescholar.bue.edu.eg]

- 17. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. pnas.org [pnas.org]

- 26. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. dctd.cancer.gov [dctd.cancer.gov]

- 31. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

(3,6-Dimethylpyridazin-4-yl)methanol SMILES and InChIKey

Here is the in-depth technical guide for (3,6-Dimethylpyridazin-4-yl)methanol .

Core Identity & Physicochemical Profile

(3,6-Dimethylpyridazin-4-yl)methanol is a functionalized pyridazine derivative utilized in medicinal chemistry as a polar, metabolically stable fragment. It serves as a critical "linker" scaffold, offering a hydroxymethyl handle for further derivatization while maintaining the advantageous physicochemical properties of the 1,2-diazine ring (low lipophilicity, high aqueous solubility).

Chemical Identifiers

| Identifier Type | Value | Note |

| IUPAC Name | (3,6-Dimethylpyridazin-4-yl)methanol | |

| Canonical SMILES | Cc1cc(CO)c(C)nn1 | High-confidence string |

| Isomeric SMILES | Cc1cc(CO)c(C)nn1 | Achiral molecule |

| InChI | InChI=1S/C7H10N2O/c1-5-3-6(4-10)7(2)9-8-5/h3,10H,4H2,1-2H3 | Standard InChI |

| InChIKey | Predicted:DLKZWJOKNCOWLA-UHFFFAOYSA-N | Derivative of C7H10N2O |

| CAS Number | Not widely listed | Precursor Acid CAS: 1209459-64-4 |

Physicochemical Properties (Calculated)

| Property | Value | Significance in Drug Design |

| Molecular Weight | 138.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| LogP (cLogP) | ~0.34 | Low lipophilicity; promotes aqueous solubility. |

| TPSA | 46.0 Ų | Good membrane permeability (<140 Ų). |

| pKa (Conj. Acid) | ~5.2 | Pyridazine N2 is weakly basic; less likely to be protonated at physiological pH compared to pyridine. |

| H-Bond Donors | 1 (OH) | Handle for specific binding interactions. |

| H-Bond Acceptors | 3 (2N, 1O) | Rich vector for hydrogen bonding. |

Synthetic Methodologies

Route A: The "Classical" Reduction (High Reliability)

This method involves the reduction of 3,6-dimethylpyridazine-4-carboxylic acid (or its ester). It is the most robust method for gram-scale synthesis, avoiding the regioselectivity issues of radical chemistry.

-

Precursor: 3,6-Dimethylpyridazine-4-carboxylic acid (CAS: 1209459-64-4).

-

Reagents: Borane-THF complex (

) or Lithium Aluminum Hydride ( -

Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon.

Protocol:

-

Activation: Dissolve 3,6-dimethylpyridazine-4-carboxylic acid (1.0 eq) in anhydrous THF under

atmosphere. -

Reduction: Cool to 0°C. Add

(1.0 M in THF, 3.0 eq) dropwise.-

Note:

is preferred over

-

-

Reflux: Warm to room temperature and then reflux for 4 hours.

-

Quench: Cool to 0°C. Carefully quench with MeOH (excess) to destroy borane complexes.

-

Workup: Concentrate in vacuo. Redissolve in MeOH/HCl and reflux briefly to break boron-nitrogen adducts. Neutralize and extract with DCM/Isopropanol (3:1).

Route B: Minisci Radical Hydroxymethylation (Direct Functionalization)

For late-stage functionalization or library generation, a radical approach using 3,6-dimethylpyridazine is efficient. This utilizes a Minisci-type reaction to install the hydroxymethyl group directly at the electron-deficient C4 position.

-

Precursor: 3,6-Dimethylpyridazine (CAS: 1632-74-2).

-

Reagents: Methanol (Solvent/Reagent), Ammonium Persulfate (

), Sulfuric Acid ( -

Mechanism: Generation of a hydroxymethyl radical (

) from methanol, which attacks the protonated heteroaromatic ring.

Protocol:

-

Setup: Dissolve 3,6-dimethylpyridazine (1.0 eq) in a mixture of Methanol and water (5:1). Add concentrated

(1.0 eq) to protonate the ring (activates C4/C5). -

Radical Generation: Heat to 70°C. Add a solution of

(2.0 eq) in water dropwise over 30 minutes. -

Reaction: The hydroxymethyl radical attacks position 4 (and 5, which are equivalent in the symmetric precursor, but once substituted, mono-substitution is favored).

-

Workup: Neutralize with

, evaporate MeOH, and extract with EtOAc. Purify via flash chromatography (DCM:MeOH gradient).

Visualizing the Synthesis & Logic

The following diagram illustrates the two pathways and the critical decision points.

Figure 1: Synthetic pathways comparing the classical reduction (Blue) and direct radical functionalization (Red).

Applications in Drug Discovery

1. Bioisosteric Replacement

The (3,6-dimethylpyridazin-4-yl)methanol scaffold acts as a polar bioisostere for:

-

Benzyl alcohol: Increases solubility and lowers LogP (~1.5 unit drop) while maintaining the hydroxymethyl vector.

-

Pyridyl-methanol: The extra nitrogen in the pyridazine ring (N2) reduces the basicity of N1, reducing hERG liability often associated with basic pyridines.

2. Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high solubility, this molecule is an ideal "fragment."

-

Growth Vector: The primary alcohol is a versatile handle for converting into:

-

Ethers: via Williamson ether synthesis (or Mitsunobu).

-

Amines: via Mesylation -> Azide -> Reduction.

-

Aldehydes: via Swern oxidation (for reductive amination).

-

3. Metabolic Stability

The 3,6-dimethyl substitution pattern blocks the most metabolically labile positions on the pyridazine ring (alpha to the nitrogens), significantly extending the half-life (

Safety & Handling

-

Hazards: Pyridazine derivatives can be skin and eye irritants. The precursor, 3,6-dimethylpyridazine, is harmful if swallowed.

-

Storage: Hygroscopic. Store in a desiccator at -20°C.

-

Reactivity: The primary alcohol is nucleophilic. Avoid contact with strong oxidizing agents unless oxidation to the aldehyde is intended.

References

-

Minisci, F., et al. (1971). "Nucleophilic character of alkyl radicals: Homolytic alkylation of protonated heteroaromatic bases." Tetrahedron, 27(15), 3575-3579.

-

Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. (Discussion on Pyridazine Bioisosteres).

-

Proctor, R. S. J., & Phipps, R. J. (2019).[1] "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(39), 13666-13699.

-

PubChem Compound Summary. (2024). "3,6-Dimethylpyridazine-4-carboxylic acid."[2][3] National Center for Biotechnology Information.

Sources

Electronic Architecture & Ligand Efficacy of 3,6-Dimethylpyridazine

Executive Summary

3,6-Dimethylpyridazine (3,6-DMP) represents a critical scaffold in heterocyclic chemistry, distinguished by its electron-deficient 1,2-diazine core modulated by electron-donating methyl substituents. Unlike its pyridine analogs, 3,6-DMP exhibits unique coordination geometries due to the contiguous nitrogen atoms, making it a "privileged ligand" for self-assembling supramolecular grids. This guide provides a rigorous analysis of its electronic properties, a validated synthetic protocol, and a framework for its application in coordination and electrochemistry.

Part 1: Electronic Fundamentals & Molecular Architecture

The utility of 3,6-DMP arises from the competition between the electron-withdrawing nature of the diazine ring and the electron-donating inductive effects (+I) of the methyl groups.

Orbital Engineering and Basicity

The pyridazine core is inherently electron-deficient due to the high electronegativity of the two nitrogen atoms. However, the 1,2-positioning creates a "alpha-effect," where lone pair repulsion raises the energy of the HOMO (Highest Occupied Molecular Orbital).

-

Basicity Shift: Unsubstituted pyridazine is a weak base (

) compared to pyridine ( -

Dipole Moment: The molecule possesses a permanent dipole moment (approx. 4.0–4.2 D) directed along the

axis bisecting the N-N bond. This high polarity influences its solubility profile and its orientation in electrostatic fields during electrochemical reduction.

Diagram: Electronic Logic Flow

The following diagram illustrates the causal relationship between the structural features of 3,6-DMP and its reactivity profile.

Figure 1: Causal map linking structural inputs (diazine core, methyl groups) to electronic outcomes (basicity, coordination mode).

Part 2: Validated Synthetic Protocol (Paal-Knorr Variant)

While 3,6-DMP is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust method is the condensation of 2,5-hexanedione with hydrazine.

Reaction Mechanism

The reaction proceeds via a double condensation to form a dihydropyridazine intermediate, which typically undergoes spontaneous oxidation (aromatization) under reflux conditions or requires mild oxidative forcing.

Step-by-Step Procedure

Safety: Hydrazine hydrate is toxic and a suspected carcinogen. Work in a fume hood.

-

Reagent Prep: In a 250 mL round-bottom flask, dissolve 2,5-hexanedione (11.4 g, 0.1 mol) in Ethanol (50 mL).

-

Addition: Dropwise add Hydrazine Hydrate (5.0 g, 0.1 mol) over 10 minutes. The reaction is exothermic; ensure the temperature does not exceed 60°C during addition.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 3 hours. The solution will darken slightly.

-

Oxidation (Critical Step): While often spontaneous, complete aromatization is ensured by adding 10% Pd/C (0.5 g) and refluxing for an additional hour. Note: Skip this if using air bubbling, but Pd/C ensures high yield.

-

Workup: Filter off the catalyst through a Celite pad.

-

Isolation: Remove ethanol under reduced pressure. The residue is an oil that solidifies upon cooling or can be distilled.

-

Purification: Recrystallize from minimal hexane or distill under vacuum (bp 215°C at atm, ~100°C at 15 mmHg).

Validation Criteria (Self-Validating System)

Confirm the product identity using Proton NMR (

| Signal | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.23 | Singlet (s) | 2H | H-4, H-5 Ring Protons |

| Methyl | 2.69 | Singlet (s) | 6H |

If the aromatic peak appears as a broad multiplet or shifts significantly upfield (< 6.5 ppm), the oxidation to the aromatic system is incomplete.

Part 3: Coordination Chemistry & Supramolecular Utility

3,6-DMP is a "programmed" ligand. Unlike 2,2'-bipyridine which chelates a single metal, the divergent nitrogen lone pairs of 3,6-DMP (approx. 60° separation) favor bridging two metal centers.

The "Grid" Assembly

This bridging capability is exploited to form

-

Mechanism: The ligand bridges two metal ions, enforcing a linear distance. When combined with orthogonal ligands or specific stoichiometries, it self-assembles into square grids.[1]

Diagram: Supramolecular Assembly Workflow

Figure 2: Workflow for the self-assembly of tetranuclear molecular grids using 3,6-DMP.

Part 4: Electrochemical Characterization Protocol

Pyridazines are electron-deficient and susceptible to reduction. 3,6-DMP typically undergoes a chemically irreversible reduction to the 1,2-dihydro species, though the radical anion can be stabilized in specific solvents.

Cyclic Voltammetry (CV) Protocol

To determine the reduction potential (

-

Solvent System: Anhydrous Acetonitrile (MeCN) (degassed with Argon for 15 mins).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

). -

Electrodes:

-

Scan Parameters:

-

Window: 0 V to -2.5 V.

-

Scan Rate: 100 mV/s.

-

-

Expected Result: A cathodic peak (

) is expected around -1.8 V to -2.2 V (vs

Part 5: Data Summary & Properties

| Property | Value | Notes |

| Formula | ||

| MW | 108.14 g/mol | |

| Boiling Point | 215°C | At 760 mmHg |

| Melting Point | 32°C | Low melting solid |

| ~5.6 | Conjugate acid in water | |

| Dipole Moment | ~4.1 D | Estimated (Gas phase) |

| LUMO Energy | -1.5 to -2.0 eV | Susceptible to nucleophilic attack |

References

-

Synthesis & Reactivity: Organic Syntheses, Coll. Vol. 3, p. 62 (1955). (Classic Paal-Knorr foundation).

-

Coordination Chemistry (Grids): Lehn, J. M., et al. "Self-Assembly of Inorganic Architectures." Proc. Natl. Acad. Sci. USA, 2002. (Foundational work on pyridazine grids).

-

Basicity & Electronic Structure: IUPAC Dissociation Constants of Organic Bases in Aqueous Solution.

-

Electrochemical Behavior: F. Fringuelli et al., "Polarographic reduction of pyridazines," J. Chem. Soc., Perkin Trans. 2, 1976. (Detailed electrochemistry of the pyridazine core).

Sources

Methodological & Application

Synthesis of (3,6-Dimethylpyridazin-4-yl)methanol from 3,6-dimethylpyridazine

Application Note: Direct C4-Hydroxymethylation of 3,6-Dimethylpyridazine

Executive Summary & Scientific Rationale

The Challenge: Functionalizing the pyridazine core is notoriously difficult due to its electron-deficient nature (π-deficient), which renders it inert to classical electrophilic aromatic substitution (e.g., Friedel-Crafts). Furthermore, the presence of methyl groups at positions 3 and 6 introduces a competing pathway: lateral lithiation. Treatment with strong bases (e.g., LDA) typically results in deprotonation of the methyl groups rather than the ring, leading to side-chain extension rather than ring functionalization.

The Solution:

To install a hydroxymethyl group directly at the C4 position, this protocol utilizes the Minisci Reaction . This method employs carbon-centered radicals, which are nucleophilic in character, to attack the protonated (and thus highly electron-deficient) heterocycle. Since positions 3 and 6 are blocked by methyl groups, the nucleophilic hydroxymethyl radical (

Key Advantages:

-

Direct Functionalization: Avoids multi-step halogenation/lithiation sequences.

-

Regiocontrol: Exploits steric blocking and electronic activation to target C4.

-

Scalability: Uses inexpensive reagents (methanol, ammonium persulfate).

Reaction Mechanism & Pathway

The transformation proceeds via a radical substitution mechanism involving the generation of a hydroxymethyl radical from methanol.

Mechanism Description:

-

Radical Generation: Thermal decomposition of ammonium persulfate yields sulfate radical anions (

). These abstract a hydrogen atom from methanol to form the nucleophilic hydroxymethyl radical ( -

Substrate Activation: Sulfuric acid protonates the 3,6-dimethylpyridazine (

-protonation), significantly lowering the LUMO energy of the ring and increasing susceptibility to nucleophilic radical attack. -

Radical Addition: The

radical attacks the C4 position of the protonated pyridazine. -

Re-aromatization: Oxidative elimination of a hydrogen atom (likely by a second equivalent of persulfate or sulfate radical) restores aromaticity, yielding the target methanol derivative.

Figure 1: Mechanistic pathway for the Minisci hydroxymethylation of 3,6-dimethylpyridazine.

Experimental Protocol

Safety Warning:

-

Peroxides: Ammonium persulfate is a strong oxidant. Avoid contact with reducing agents and metal powders.

-

Exotherm: The reaction is exothermic. Control temperature strictly to prevent runaway conditions.

Materials

| Reagent | Role | Equiv. | Notes |

| 3,6-Dimethylpyridazine | Substrate | 1.0 | Starting material |

| Methanol | Solvent/Reagent | 40-50 vol | Excess serves as radical source |

| Ammonium Persulfate | Oxidant | 3.0 - 5.0 | Added portion-wise |

| Sulfuric Acid (conc.) | Catalyst | 1.5 | Activates the heterocycle |

| Dichloromethane (DCM) | Extraction | - | For workup |

Step-by-Step Methodology

-

Substrate Preparation:

-

Dissolve 3,6-dimethylpyridazine (1.0 equiv, e.g., 10 mmol) in Methanol (50 mL).

-

Cool the solution to 0°C in an ice bath.

-

Critical Step: Dropwise add concentrated

(1.5 equiv). The exotherm must be controlled to prevent boiling. Stir for 15 minutes to ensure complete protonation.

-

-

Radical Initiation:

-

Heat the reaction mixture to reflux (approx. 65-70°C).

-

Prepare a solution of Ammonium Persulfate (APS) (3.0 equiv) in water (minimum volume, e.g., 10 mL).

-

Addition Strategy: Add the APS solution dropwise over a period of 30–60 minutes via a syringe pump or addition funnel.

-

Note: Slow addition maintains a steady concentration of radicals, minimizing radical-radical recombination side reactions (e.g., ethylene glycol formation).

-

-

Reaction Monitoring:

-

Continue reflux for 2–4 hours.

-

Monitor via TLC (System: 10% MeOH in DCM) or LC-MS.

-

Checkpoint: If starting material persists (>20%), add an additional 1.0–2.0 equiv of APS and continue reflux for 1 hour.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove the majority of Methanol (do not distill to dryness; keep wet to avoid peroxide hazards).

-

Dilute the residue with water (50 mL).

-

Neutralization: Carefully adjust pH to ~8–9 using saturated

or -

Extract with DCM (

mL). -

Dry combined organics over

, filter, and concentrate.

-

-

Purification:

-

The crude residue typically contains the product and traces of unreacted starting material.

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of 0%

5% MeOH in DCM. The alcohol product is more polar than the starting material.

-

Process Workflow & Logic

Figure 2: Operational workflow for the synthesis of (3,6-dimethylpyridazin-4-yl)methanol.

Characterization & Expected Data

A self-validating system requires checking specific spectral markers to confirm the structure and rule out lateral oxidation (oxidation of the methyl groups).

| Technique | Expected Observation | Structural Proof |

| 1H NMR | Loss of 1 aromatic proton. | Confirms substitution on the ring. |

| 1H NMR | Singlet (2H) at | Confirms presence of |

| 1H NMR | Two singlets for methyl groups (3H each). | Confirms methyl groups are intact (no lateral oxidation). |

| LC-MS | Mass confirmation. |

Troubleshooting Guide:

-

Low Yield: Often due to insufficient oxidant or fast addition. Ensure slow addition of APS.

-

Side Products: If "lateral oxidation" (aldehyde/acid on the methyl group) is observed, reduce the reaction temperature to 50°C, though Minisci conditions generally favor ring attack.

-

Purification Issues: Pyridazines are polar. If the product streaks on silica, add 1% Triethylamine to the eluent.

References

-

Minisci, F., et al. "Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline bases." Tetrahedron 27.15 (1971): 3575-3579. Link

-

Dunham, J. C., et al. "Practical Synthesis of 4-Substituted Pyridazines via Minisci Radical Substitution." Synthesis 2006.04 (2006): 680-686. Link

-

Heinisch, G., & Lötsch, G. "Syntheses and reactions of pyridazine derivatives.[1] XX. Studies on the radical methylation of the 1,2-diazine system." Heterocycles 22.6 (1984): 1383-1389. Link

-

Bohman, B., et al. "Alkylations and hydroxymethylations of pyrazines via green Minisci-type reactions."[2] Organic Letters 16.11 (2014): 2787-2789.[2] Link

Sources

Application Note: Chemo-Selective Reduction of Pyridazine-4-Carboxylate Esters

Executive Summary

The reduction of pyridazine-4-carboxylate esters presents a unique chemoselective challenge in medicinal chemistry. The 1,2-diazine core is significantly electron-deficient, making it susceptible to nucleophilic attack and ring-opening reactions under harsh reducing conditions. Furthermore, the N=N bond is vulnerable to cleavage during catalytic hydrogenation.

This Application Note details two field-proven protocols to reduce the ester functionality to the corresponding alcohol (primary target) or aldehyde (partial reduction) while preserving the aromatic integrity of the pyridazine ring.

-

Protocol A (Cryogenic DIBAL-H): The "Gold Standard" for small-scale, high-precision synthesis of alcohols or aldehydes.

-

Protocol B (NaBH4 + CaCl2): A scalable, robust method for converting esters to alcohols under mild conditions without cryogenic cooling.

Strategic Analysis: The Chemoselectivity Paradox

The pyridazine ring is a "privileged structure" in drug discovery due to its high polarity and hydrogen-bonding potential. However, its reactivity profile dictates the choice of reducing agent.

Electronic Considerations

-

The Substrate: Pyridazine-4-carboxylate esters possess two electrophilic sites: the ester carbonyl (C=O) and the electron-deficient ring carbons (C3/C6).

-

The Risk: Strong nucleophilic hydride donors (e.g., LiAlH4 at room temperature) can attack the ring, leading to dihydropyridazines or ring-opened hydrazines.

-

The Solution: We must differentiate between the hard electrophilicity of the carbonyl and the soft electrophilicity of the ring.

Decision Matrix

The following decision tree outlines the synthetic pathways based on reagent selection.

Figure 1: Chemoselective pathways for pyridazine reduction. Green nodes indicate recommended reagents; Red indicates failure modes.

Protocol A: Cryogenic DIBAL-H Reduction

Best for: Small scale (<5g), formation of Aldehydes, or substrates sensitive to Lewis acids.

Diisobutylaluminum hydride (DIBAL-H) acts as a Lewis acid-base complex.[1] At -78°C, the tetrahedral intermediate is stable, preventing the ejection of the alkoxide until hydrolysis.[2] This allows for the isolation of the aldehyde (1 equivalent) or full reduction to the alcohol (2+ equivalents).

Reagents & Setup

-

Substrate: Pyridazine-4-carboxylate ester (1.0 equiv)

-

Reagent: DIBAL-H (1.0 M in Toluene or DCM).[3]

-

For Aldehyde: 1.1 equiv.

-

For Alcohol: 2.5 equiv.

-

-

Solvent: Anhydrous DCM or THF (DCM is preferred for solubility).

-

Quench: Rochelle’s Salt (Potassium Sodium Tartrate) saturated aqueous solution.

Step-by-Step Methodology

-

Inert Atmosphere: Flame-dry a round-bottom flask and cool under a stream of Nitrogen or Argon.

-

Solvation: Dissolve the ester in anhydrous DCM (0.1 M concentration).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Addition: Add DIBAL-H dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes.

-

Critical: Maintain internal temperature below -70°C.[3]

-

-

Reaction: Stir at -78°C.

-

Monitoring: Check TLC after 1 hour. (Eluent: 5-10% MeOH in DCM). Pyridazine alcohols are polar; expect a significant drop in Rf.

-

-

Quench (The "Rochelle" Method):

-

Dilute with diethyl ether (at -78°C).

-

Add water (small amount) followed slowly by saturated Rochelle’s salt solution (20 mL per mmol substrate).

-

Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 1-2 hours.

-

Observation: The mixture will transition from a cloudy/gelatinous emulsion to two clear layers. Do not skip the vigorous stirring.

-

-

Workup: Separate layers. Extract aqueous layer with DCM/Isopropanol (3:1) to ensure recovery of the polar pyridazine. Dry over Na2SO4 and concentrate.

Protocol B: Borohydride/Lewis Acid Reduction

Best for: Scale-up (>10g), routine synthesis of alcohols, and labs lacking cryogenic capacity.

Sodium Borohydride (NaBH4) alone is generally too mild to reduce esters rapidly. However, the addition of Calcium Chloride (CaCl2) generates Ca(BH4)2 in situ and activates the carbonyl oxygen via Lewis acid coordination, facilitating hydride transfer.

Reagents & Setup

-

Substrate: Pyridazine-4-carboxylate ester (1.0 equiv).

-

Reagents: NaBH4 (3.0 equiv), CaCl2 (anhydrous, powder, 1.5 equiv).

-

Solvent: THF : Ethanol (2:1 ratio).

Step-by-Step Methodology

-

Preparation: Dissolve the ester in THF/EtOH (0.2 M).

-

Activation: Add anhydrous CaCl2 powder to the solution. Stir for 10 minutes at RT.

-

Reduction: Add NaBH4 portion-wise over 15 minutes.

-

Note: Hydrogen gas evolution will occur.[4] Ensure adequate venting.

-

-

Temperature: Stir at Room Temperature. If reaction is sluggish after 4 hours (monitored by TLC), warm gently to 40°C.

-

Caution: Do not reflux vigorously; pyridazines can degrade with extended heat in basic media.

-

-

Quench:

-

Cool to 0°C.

-

Add Acetone (to quench excess hydride) or 1N HCl carefully until pH ~7.

-

Warning: Acidifying too strongly (pH < 4) may protonate the pyridazine nitrogens, trapping the product in the aqueous phase.

-

-

Workup: Remove volatiles under reduced pressure. Dissolve residue in water and extract exhaustively with EtOAc or DCM.

Troubleshooting & Optimization

Common Failure Modes

| Issue | Cause | Solution |

| Ring Cleavage | Hydrogenation (H2/Pd) attempted. | STOP. Use hydride donors (DIBAL/NaBH4) only. The N=N bond is weaker than the C=O bond under hydrogenation conditions. |

| Aluminum Emulsion | Insufficient quenching of DIBAL. | Use Rochelle's Salt and stir until layers are clear. Acidic workups can trap the basic pyridazine in water. |

| No Reaction (NaBH4) | Ester is sterically hindered or electron-poor. | Increase CaCl2 loading to 2.0 equiv or switch to LiBH4 in THF. |

| Product Loss in Aqueous | Pyridazine is highly polar/basic. | Do not use strong acid in workup. Salting out the aqueous layer (NaCl saturation) helps extraction. |

Workup Workflow (Rochelle Salt)

The following diagram illustrates the critical "de-emulsification" process required for Protocol A.

Figure 2: The Rochelle's Salt workup protocol to break aluminum emulsions.

References

-

DIBAL-H Reduction of Esters (General Protocol)

-

NaBH4/CaCl2 Activation Strategy

- Pietikäinen, P. "Why some esters can be reduced by sodium borohydride?

-

[Link]

-

Heterocycle Stability & Reduction

-

DIBAL-H Specifics for Aldehydes

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. 17.4 Alcohols from Carbonyl Compounds: Reduction - Organic Chemistry | OpenStax [openstax.org]

- 6. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3,6-Dimethylpyridazin-4-yl)methanol

Welcome to the Technical Support Center for the synthesis of (3,6-Dimethylpyridazin-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our aim is to empower you to overcome common challenges and significantly improve the yield and purity of your target molecule.

Introduction

The synthesis of (3,6-Dimethylpyridazin-4-yl)methanol is a multi-step process that requires careful control of reaction conditions to achieve high yields. This guide will focus on a common synthetic route, starting from the formation of the 3,6-dimethylpyridazine core, followed by functionalization at the C4 position and subsequent reduction to the desired alcohol. Pyridazine derivatives are of significant interest in medicinal chemistry, making robust synthetic protocols essential.[1][2]

A plausible and efficient synthetic pathway is outlined below. This guide will address potential issues at each key stage of this process.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis.

Flowchart of the General Synthetic Pathway

Caption: General synthetic workflow for (3,6-Dimethylpyridazin-4-yl)methanol.

Question 1: My yield of 3,6-dimethylpyridazine from the initial cyclization and aromatization is low. What are the common causes and how can I improve it?

Answer:

Low yields in the formation of the 3,6-dimethylpyridazine core can often be attributed to incomplete cyclization, inefficient aromatization, or side reactions.

-

Causality: The initial reaction between 2,5-hexanedione and hydrazine hydrate forms a dihydropyridazine intermediate.[3] This intermediate must then be effectively aromatized. Incomplete aromatization will result in a mixture of the desired product and the dihydropyridazine, complicating purification and lowering the yield. The choice of oxidizing agent and reaction conditions for the aromatization step is critical.

-

Troubleshooting Steps:

-

Ensure Complete Cyclization: Before proceeding to the aromatization step, ensure the initial cyclization is complete. This can be monitored by Thin Layer Chromatography (TLC). The reaction is typically refluxed in a solvent like ethanol for several hours.[3] If the reaction stalls, consider extending the reaction time.

-

Optimize Aromatization:

-

Palladium on Carbon (Pd/C): This is a common and effective method for the aromatization of dihydropyridazines.[3] Ensure the catalyst is of good quality and is not poisoned. The reaction is typically run in a high-boiling solvent like benzene or toluene under reflux.

-

Alternative Aromatization Methods: If Pd/C is giving poor results, consider other oxidation methods suitable for this transformation. Mild chemical oxidants can sometimes be effective.

-

-

Purification: After aromatization, the crude product should be purified to remove any unreacted starting materials or byproducts. Column chromatography is often effective for this separation.[3]

-

Question 2: I am having difficulty with the regioselective lithiation at the C4 position of 3,6-dimethylpyridazine. What factors influence this step?

Answer:

Directed ortho-lithiation is a powerful tool for the functionalization of heterocyclic compounds.[4][5] However, its success is highly dependent on the choice of base, solvent, and temperature.

-

Causality: The nitrogen atoms in the pyridazine ring are Lewis basic and can coordinate with the lithium reagent, directing deprotonation to an adjacent carbon.[4] However, the methyl groups at C3 and C6 can also be deprotonated. Achieving high selectivity for C4 requires careful selection of the lithiating agent and reaction conditions to favor deprotonation at the desired position. Sterically hindered bases are often employed to prevent nucleophilic addition to the C=N bond.[4]

-

Troubleshooting Steps:

-

Choice of Base:

-

Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP): These sterically hindered, non-nucleophilic bases are ideal for the deprotonation of pyridines and related heterocycles.[4] LTMP is more sterically hindered than LDA and may offer improved regioselectivity in some cases.

-

n-Butyllithium (n-BuLi): While a strong base, n-BuLi can sometimes act as a nucleophile, leading to addition reactions. Its use for directed lithiation of pyridines often requires the presence of additives or very low temperatures.[6]

-

-

Solvent and Temperature:

-

Anhydrous Conditions: It is absolutely critical that the reaction is carried out under strictly anhydrous conditions, as any moisture will quench the organolithium reagent.

-

Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are common solvents for lithiation reactions.[5]

-

Low Temperature: These reactions are typically performed at very low temperatures, such as -78 °C, to minimize side reactions and ensure kinetic control of the deprotonation.

-

-

Monitoring the Reaction: It is difficult to monitor the progress of a lithiation reaction directly. Therefore, it is crucial to follow a well-established protocol with precise control over stoichiometry, temperature, and reaction time before quenching with an electrophile.

-

Question 3: After quenching the lithiated intermediate with carbon dioxide, the yield of 3,6-dimethylpyridazine-4-carboxylic acid is poor. What could be the issue?

Answer:

A low yield of the carboxylic acid after quenching with CO₂ can be due to several factors, including inefficient quenching, degradation of the organolithium intermediate, or issues during the work-up.

-

Causality: The lithiated pyridazine is a potent nucleophile that reacts with carbon dioxide (in the form of dry ice) to form a lithium carboxylate salt. Subsequent acidic work-up protonates this salt to yield the carboxylic acid. If the organolithium intermediate is not stable under the reaction conditions or if the quenching is inefficient, the yield will be compromised.

-

Troubleshooting Steps:

-

Quenching Procedure:

-

Use Fresh, Finely Powdered Dry Ice: Ensure the dry ice is freshly crushed and free of condensed water. Add the organolithium solution to an excess of the powdered dry ice, rather than the other way around, to maintain a low temperature and ensure the CO₂ is in excess.

-

Temperature Control: Maintain a low temperature during the quench to prevent side reactions.

-

-

Stability of the Organolithium Intermediate: If the lithiated species is allowed to warm up or if the reaction time before quenching is too long, it may decompose. Ensure the reaction is quenched as soon as the deprotonation is complete.

-

Acidic Work-up: After quenching, the reaction mixture should be carefully acidified to protonate the carboxylate. The pH should be adjusted to be sufficiently acidic to ensure complete protonation, typically a pH of 3-4.

-

Extraction: The carboxylic acid product may have some solubility in water. Ensure thorough extraction with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

-

Question 4: The reduction of the ester to (3,6-Dimethylpyridazin-4-yl)methanol is giving me a complex mixture of products. How can I achieve a cleaner reaction?

Answer:

The reduction of an ester to a primary alcohol is a standard transformation, but with a heterocyclic substrate, side reactions can occur.

-

Causality: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can potentially react with the pyridazine ring itself, especially if the reaction is not properly controlled. Over-reduction or side reactions with the heterocyclic core can lead to a mixture of products.

-

Troubleshooting Steps:

-

Choice of Reducing Agent:

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is very effective for ester reduction. However, the reaction should be performed at a low temperature (e.g., 0 °C to start, then allowed to warm to room temperature) to improve selectivity.

-

Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally not reactive enough to reduce esters. However, in the presence of certain additives or in specific solvent systems, its reactivity can be enhanced. It may be worth exploring if LiAlH₄ is proving to be too harsh.

-

-

Reaction Conditions:

-

Anhydrous Conditions: LiAlH₄ reacts violently with water, so the reaction must be carried out under strictly anhydrous conditions.

-

Temperature Control: Add the ester solution slowly to a cooled suspension of LiAlH₄ in an anhydrous ether solvent (like THF or diethyl ether) to control the exotherm.

-

-

Work-up Procedure: The work-up of a LiAlH₄ reaction is critical. A common procedure is the Fieser work-up, which involves the sequential addition of water, aqueous sodium hydroxide, and then more water to precipitate the aluminum salts, which can then be filtered off. This often leads to a cleaner crude product than a simple acid quench.

-

Purification: The final product will likely require purification by column chromatography or recrystallization to remove any remaining impurities.[7]

-

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting material for the synthesis of 3,6-dimethylpyridazine?

A1: A common and commercially available starting material is 2,5-hexanedione. This can be reacted with hydrazine hydrate in a cyclization reaction to form the pyridazine ring system.[3]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several steps in this synthesis require specific safety measures:

-

Hydrazine: Hydrazine is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Organolithium Reagents: Reagents like n-BuLi, LDA, and LTMP are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques.

-

Lithium Aluminum Hydride: LiAlH₄ is also highly reactive with water and can generate flammable hydrogen gas. It should be handled under anhydrous conditions. The work-up should be performed carefully behind a blast shield.

Q3: Can I use a Grignard reagent instead of lithiation to introduce the C4 substituent?

A3: The direct Grignard reaction on an unsubstituted pyridazine is generally not feasible due to the basicity of the Grignard reagent and the potential for complex side reactions with the nitrogen heterocycle. However, if a halogen were present at the C4 position, a Grignard exchange could be a possibility, though this would require a different synthetic route to the starting material. Directed lithiation is generally a more reliable method for the regioselective functionalization of such heterocycles.[4][8][9]

Q4: My final product, (3,6-Dimethylpyridazin-4-yl)methanol, is difficult to purify. Do you have any suggestions?

A4: The purification of polar, nitrogen-containing compounds can be challenging.

-

Column Chromatography: Use a polar stationary phase like silica gel. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, and then a small percentage of methanol or ethanol) can be effective.[1][7]

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective purification method. Experiment with different solvents and solvent mixtures to find the optimal conditions.[7]

-

Acid-Base Extraction: As a basic compound, your product can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent.

Q5: What are some common byproducts I might see in my final product?

A5: Depending on the efficiency of each step, you might encounter:

-

Unreacted Starting Material: If the reduction of the ester is incomplete, you may have residual methyl 3,6-dimethylpyridazine-4-carboxylate.

-

Over-reduction Products: In rare cases with harsh reducing conditions, the pyridazine ring itself could be partially or fully reduced.

-

Products from Incomplete Aromatization: If the initial aromatization was not complete, you may have traces of the dihydropyridazine analog.

-

Side-products from Lithiation: If the lithiation was not completely regioselective, you could have isomers of the final product with the hydroxymethyl group at a different position.

Part 3: Experimental Protocols and Data

Table of Optimized Reaction Conditions

| Step | Reagents and Conditions | Typical Yield | Reference |

| Cyclization/Aromatization | 1. 2,5-Hexanedione, Hydrazine hydrate, Ethanol, Reflux2. 10% Pd/C, Toluene, Reflux | 50-60% | [3] |

| Lithiation/Carboxylation | 1. LDA, Anhydrous THF, -78 °C2. Excess powdered dry ice3. 1M HCl work-up | 60-70% | [4] |

| Esterification | Methanol, Sulfuric acid (cat.), Reflux | 85-95% | [10] |

| Reduction | LiAlH₄, Anhydrous THF, 0 °C to RT | 80-90% | [11][12] |

Detailed Experimental Protocol: Reduction of Methyl 3,6-dimethylpyridazine-4-carboxylate

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cooling: The flask is cooled to 0 °C in an ice-water bath.

-

Addition of Ester: A solution of methyl 3,6-dimethylpyridazine-4-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours. The reaction progress is monitored by TLC.

-

Quenching (Fieser Work-up): The reaction is carefully quenched by the sequential dropwise addition of:

-

Water (X mL, where X is the mass of LiAlH₄ in grams)

-

15% aqueous sodium hydroxide (X mL)

-

Water (3X mL)

-

-

Filtration: The resulting white precipitate of aluminum salts is removed by vacuum filtration, and the filter cake is washed with THF.

-

Purification: The combined filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography (eluent: gradient of ethyl acetate in hexanes) to afford (3,6-Dimethylpyridazin-4-yl)methanol as a solid.

Part 4: Visualizations

Decision Tree for Troubleshooting Low Yield in the Final Reduction Step

Caption: Troubleshooting low yield in the final reduction step.

References

-

Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

-

Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available from: [Link]

- Google Patents. (n.d.). US3004027A - Process for purification of 3,6-dichloropyridazine.

-

Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available from: [Link]

-

(n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available from: [Link]

-

Al-Mousawi, S., Moustafa, H., & Elnagdi, M. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3515. Available from: [Link]

-

Al-Azmi, A., & El-Gazzar, A. B. A. (2012). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 17(7), 8449-8461. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available from: [Link]

-

Wikipedia. (n.d.). Pyridine. Available from: [Link]

-

Singh, K., & Singh, S. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Chemical Reviews, 115(21), 11869-11939. Available from: [Link]

-

Li, Y., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis, 14(16), 11454-11462. Available from: [Link]

-

ResearchGate. (n.d.). Regioselective metalation of pyridines: C2−H lithiation with LTMP (a).... Available from: [Link]

-

ResearchGate. (n.d.). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Available from: [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Available from: [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

-

Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available from: [Link]

- Google Patents. (n.d.). US5322948A - Process for preparing pyridinecarboxylic acid derivatives.

-

PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of pyridine-4-carboxylic acid. Available from: [Link]

-

ResearchGate. (n.d.). Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. Available from: [Link]

-

Moody, C. J., & Rees, C. W. (2009). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Organic letters, 11(15), 3438–3440. Available from: [Link]

-